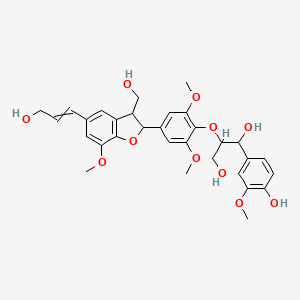
erythro-Guaiacylglycerol-|A-O-4'-dehydrodisinapyl ether
描述
erythro-Guaiacylglycerol-|A-O-4'-dehydrodisinapyl ether is a natural product found in Euonymus alatus, Senna occidentalis, and other organisms with data available.
生物活性
Erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether is a complex phenolic compound derived from lignin, exhibiting significant biological activity. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether has the molecular formula and a molecular weight of approximately 376.4 g/mol. It features multiple hydroxyl groups, contributing to its reactivity and interaction with biological systems .
Biological Activities
1. Antioxidant Activity
Research indicates that erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether exhibits potent antioxidant properties. It scavenges free radicals, thereby protecting cellular components from oxidative stress. This activity is attributed to its phenolic structure, which allows for hydrogen donation to free radicals .
2. Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in inflammatory diseases .
3. Antimicrobial Properties
Erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether has shown antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting metabolic pathways essential for microbial survival .
The biological activities of erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether can be attributed to several mechanisms:
- Free Radical Scavenging: The compound's hydroxyl groups donate electrons to neutralize free radicals.
- Enzyme Inhibition: It inhibits key enzymes involved in inflammation and microbial metabolism.
- Cell Signaling Modulation: The compound may influence signaling pathways related to inflammation and apoptosis, enhancing cellular defense mechanisms.
Case Studies
Several studies have explored the biological effects of erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether:
| Study | Findings | |
|---|---|---|
| Study 1 (2020) | Demonstrated antioxidant capacity in vitro using DPPH assay. | Supports its use as a natural antioxidant in food preservation. |
| Study 2 (2021) | Showed anti-inflammatory effects in a murine model of arthritis. | Suggests potential for therapeutic use in inflammatory conditions. |
| Study 3 (2022) | Evaluated antimicrobial efficacy against E. coli and S. aureus. | Indicates potential as a natural antimicrobial agent in clinical settings. |
Research Findings
Recent findings highlight the versatility of erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether in various biological contexts:
- Neuroprotective Effects: Emerging research indicates that this compound may protect neuronal cells from oxidative damage, suggesting applications in neurodegenerative diseases.
- Cardiovascular Benefits: Its ability to reduce inflammation and oxidative stress may contribute to cardiovascular health, potentially lowering the risk of heart disease.
- Cancer Research: Preliminary studies suggest that erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether may inhibit cancer cell proliferation through apoptosis induction.
属性
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-(3-hydroxyprop-1-enyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36O11/c1-37-23-12-18(7-8-22(23)35)28(36)27(16-34)41-31-25(39-3)13-19(14-26(31)40-4)29-21(15-33)20-10-17(6-5-9-32)11-24(38-2)30(20)42-29/h5-8,10-14,21,27-29,32-36H,9,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXGTSCVCJANHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















